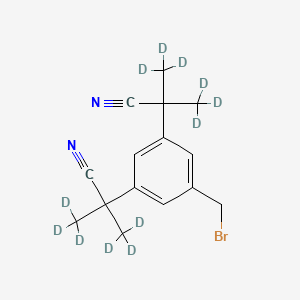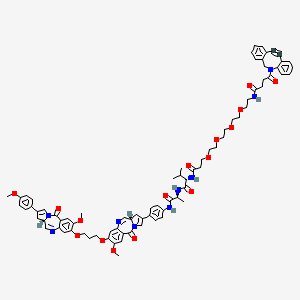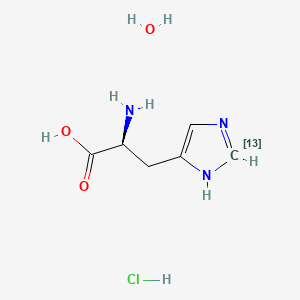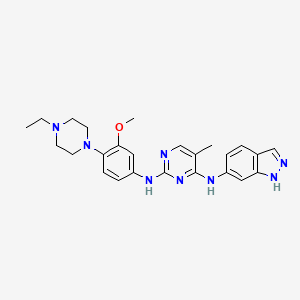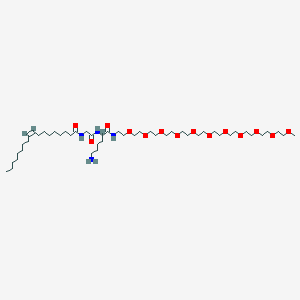
Oleoyl-Gly-Lys-N-(m-PEG11)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleoyl-Gly-Lys-N-(m-PEG11) is a cleavable linker containing 11 units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the cytotoxic drug, ensuring the targeted delivery of the drug to cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oleoyl-Gly-Lys-N-(m-PEG11) involves multiple steps, starting with the preparation of the oleoyl group, followed by the conjugation of glycine and lysine, and finally the attachment of the PEG units. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Oleoyl-Gly-Lys-N-(m-PEG11) is scaled up using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Oleoyl-Gly-Lys-N-(m-PEG11) undergoes various chemical reactions, including:
Cleavage Reactions: The PEG linker can be cleaved under specific conditions, releasing the cytotoxic drug from the antibody.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Cleavage Reactions: Typically involve acidic or enzymatic conditions to break the PEG linker.
Substitution Reactions: Often require the use of nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include the free cytotoxic drug and the modified antibody, which can then exert its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Oleoyl-Gly-Lys-N-(m-PEG11) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Oleoyl-Gly-Lys-N-(m-PEG11) involves its role as a linker in ADCs. The compound connects the antibody to the cytotoxic drug, ensuring that the drug is delivered specifically to cancer cells. Upon reaching the target cells, the PEG linker is cleaved, releasing the cytotoxic drug, which then exerts its therapeutic effects by inducing cell death .
Vergleich Mit ähnlichen Verbindungen
Valine-Citrulline Linker: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Maleimide Linker: Commonly used in bioconjugation, providing a stable and specific connection between molecules.
Uniqueness: Oleoyl-Gly-Lys-N-(m-PEG11) is unique due to its 11-unit PEG structure, which provides enhanced solubility and stability compared to other linkers. This structure also allows for more efficient drug delivery and release, making it a valuable tool in the development of ADCs .
Eigenschaften
Molekularformel |
C49H96N4O14 |
|---|---|
Molekulargewicht |
965.3 g/mol |
IUPAC-Name |
(Z)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide |
InChI |
InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10- |
InChI-Schlüssel |
FEBIFSVLSANPBF-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





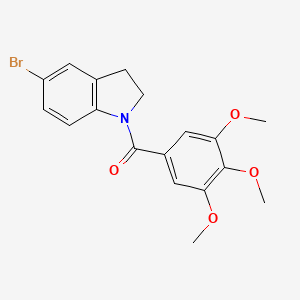
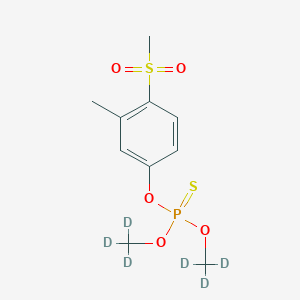
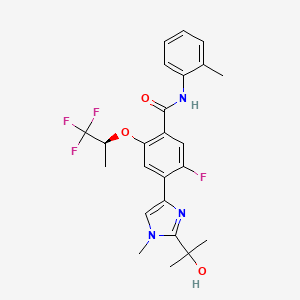
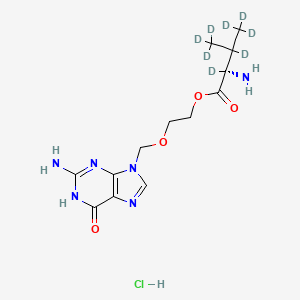

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
